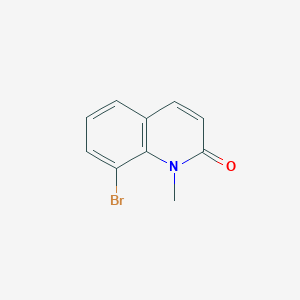

8-Bromo-1-methyl-1H-quinolin-2-one

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. tandfonline.com This designation stems from its recurring presence in a vast number of biologically active compounds and approved drugs. tandfonline.comnih.gov The versatility of the quinoline nucleus allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.govorientjchem.org

Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant agents. nih.govrsc.orgnih.gov Its utility is not just limited to its inherent bioactivity but also its synthetic tractability. The quinoline ring system is readily functionalized at various positions, enabling chemists to modulate its physicochemical and pharmacological properties to optimize potency and selectivity. tandfonline.comfrontiersin.org This adaptability has made the quinoline scaffold a cornerstone in the design of new therapeutic molecules. nih.govorientjchem.org

Evolution of Quinolin-2(1H)-one Derivatives as Pharmacologically Active Entities

A significant subclass of quinolines is the quinolin-2(1H)-ones, also known as carbostyrils. wikipedia.org These compounds are characterized by a ketone group at the C-2 position of the quinoline ring. The introduction of this oxo group significantly alters the electronic and steric properties of the scaffold, leading to a distinct pharmacological profile.

Historically, research into quinolin-2(1H)-one derivatives has yielded compounds with diverse biological activities. They have been investigated for their potential as anticancer, antimicrobial, and anticonvulsant agents. ekb.egscholarhub.vnnih.gov For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit enzymes like NADPH oxidases, which are implicated in conditions such as diabetic nephropathy. nih.gov Others have been explored as anti-thrombotic and anti-hyperplastic agents for the treatment of arteriostenosis. nih.gov The continuous exploration of this chemical space underscores the potential of the quinolin-2(1H)-one core in developing novel therapeutics. sapub.orgresearchgate.net

Contextualizing 8-Bromo-1-methyl-1H-quinolin-2-one within Halogenated and N-Methylated Quinolinone Systems

The specific compound of interest, this compound, possesses two key structural modifications to the basic quinolin-2(1H)-one framework: a bromine atom at the 8-position and a methyl group at the 1-position (the nitrogen atom).

Halogenation , particularly at the C8-position of the quinoline ring, is a common strategy in medicinal chemistry to enhance biological activity. The introduction of a halogen like bromine can influence a molecule's lipophilicity, absorption, and metabolic stability. nih.gov In the broader class of quinolones, halogenation at position 8 has been shown to improve oral absorption and activity against anaerobic bacteria. nih.gov However, it can also increase phototoxicity. nih.govwikipedia.org The regioselective halogenation of quinolines is an area of active synthetic research, with methods being developed for precise C-H functionalization. rsc.orgrsc.org

N-methylation is another critical modification. The methylation of the nitrogen atom in the quinolinone ring prevents tautomerization to the corresponding 2-hydroxyquinoline (B72897) and can significantly impact the compound's binding affinity to biological targets, solubility, and metabolic profile. nih.gov The synthesis of N-methylated quinolones is a key area of study to explore these effects on bioactivity. nih.gov

Therefore, this compound represents a convergence of these two important structural motifs, making it a compound of significant interest for its potential pharmacological properties derived from the synergistic or additive effects of these substitutions.

Research Impetus for Comprehensive Investigation of this compound

The rationale for a focused investigation of this compound is multifold. The quinolin-2(1H)-one core is a proven pharmacophore with a wide range of biological activities. The specific substitutions on this scaffold—bromination at the 8-position and N-methylation—are known to confer advantageous pharmacological properties. nih.govnih.gov

The combination of these features in a single molecule presents a unique opportunity to explore novel structure-activity relationships (SAR). nih.govwho.int A comprehensive study is warranted to synthesize and characterize this compound and to evaluate its potential in various biological assays. Such research could lead to the identification of a new lead compound for drug development or provide valuable insights into the chemical biology of halogenated and N-methylated quinolinones. The development of novel quinolinone derivatives remains a high-priority area in the search for new therapeutic agents. nih.govnih.gov

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of the parent compound, 8-Bromoquinolin-2(1H)-one, which provides a baseline for understanding the featured compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | chemscene.com |

| Molecular Weight | 224.05 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 32.86 Ų | chemscene.com |

| LogP | 2.2906 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Note: Data is for the N-unsubstituted analog, 8-Bromoquinolin-2(1H)-one. The addition of a methyl group to the nitrogen atom in this compound would slightly alter these values.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUKXVQBTWRTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608367 | |

| Record name | 8-Bromo-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67805-53-2 | |

| Record name | 8-Bromo-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Bromo 1 Methyl 1h Quinolin 2 One and Its Congeners

Strategic Approaches to Quinolin-2(1H)-one Core Synthesis

The construction of the fundamental quinolin-2(1H)-one ring system can be achieved through a variety of synthetic strategies. These range from the refinement of historical name reactions to the application of modern catalytic systems and multicomponent strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Refinements of Classical Cyclocondensation Reactions

Classical cyclocondensation reactions remain a cornerstone of quinoline (B57606) and quinolinone synthesis. Modern refinements have focused on improving reaction conditions, increasing yields, and expanding the substrate scope of these traditional methods.

The Conrad-Limpach-Knorr synthesis is a powerful method for producing quinoline derivatives. jptcp.com The reaction involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction conditions, either 4-hydroxyquinolines (Conrad-Limpach pathway) or 2-hydroxyquinolines (quinolin-2-ones, Knorr pathway) can be obtained. wikipedia.orgquimicaorganica.org

The Knorr variation, which yields the desired quinolin-2-one core, proceeds through the formation of a β-keto anilide intermediate, which subsequently cyclizes under acidic conditions. wikipedia.org For the synthesis of an 8-bromo-quinolin-2-one precursor, 2-bromoaniline (B46623) would be reacted with a β-ketoester like ethyl acetoacetate (B1235776). The initial condensation is typically performed at elevated temperatures (around 140 °C) to favor the formation of the anilide intermediate, which is then cyclized, often using a strong acid such as sulfuric acid or a high-boiling point solvent like Dowtherm A. wikipedia.org Subsequent N-methylation of the resulting 8-bromo-1H-quinolin-2-one would yield the final target compound.

Table 1: Key Aspects of Optimized Conrad-Limpach-Knorr Synthesis for Quinolin-2-ones

| Parameter | Description | Relevance to Target Synthesis |

| Aniline (B41778) Component | Substituted aniline dictates the substitution pattern on the benzene (B151609) ring of the quinolinone. | 2-Bromoaniline is the logical starting material for the 8-bromo substituent. |

| β-Ketoester | The choice of β-ketoester influences the substituents at positions 3 and 4. | Ethyl acetoacetate is commonly used to yield a 4-methyl-quinolin-2-one. |

| Reaction Conditions | Temperature control is crucial to direct the regioselectivity towards the 2-quinolone (Knorr) or 4-quinolone (Conrad-Limpach) product. wikipedia.org | Higher temperatures (e.g., >140 °C) favor the anilide intermediate for the Knorr synthesis. wikipedia.org |

| Cyclization Catalyst | Strong acids (H₂SO₄, PPA) or thermal cyclization in high-boiling inert solvents (mineral oil, Dowtherm) are used. wikipedia.org | Polyphosphoric acid (PPA) is often effective for promoting the cyclization step. |

| Final Step | N-alkylation is required to introduce the 1-methyl group. | Methylation of the 8-bromo-1H-quinolin-2-one intermediate using a reagent like methyl iodide or dimethyl sulfate. |

The Camps cyclization provides another route to substituted quinolinones through the intramolecular condensation of o-acylaminoacetophenones in the presence of a base. wikipedia.org The reaction can yield mixtures of isomers depending on the cyclization pathway. For the synthesis of a quinolin-2-one, the cyclization would involve the attack of the enolate derived from the acetophenone (B1666503) methyl group onto the amide carbonyl.

A key challenge is the synthesis of the required starting material, N-(2-acetyl-6-bromophenyl)acetamide. Modern modifications often address this by employing a two-step, one-pot procedure where an o-haloacetophenone is first amidated using a copper-catalyzed reaction, followed by a base-mediated Camps cyclization. wikipedia.org This sequential approach enhances the versatility and efficiency of the original method.

Table 2: Modified Camps Cyclization Protocol

| Step | Reaction | Description |

| 1. Amidation | Copper-catalyzed N-arylation of an amide with an o-haloacetophenone. | This step forms the necessary o-acylaminoacetophenone precursor in situ. |

| 2. Cyclization | Intramolecular condensation using a strong base (e.g., NaOH, KOH). | The base promotes the formation of an enolate which attacks the amide carbonyl to form the heterocyclic ring. wikipedia.org |

Applying this to the target compound would be synthetically challenging due to the required precursor. A more feasible strategy might involve other classical methods.

Friedländer Synthesis: This reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or ester) to form a quinoline. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by acids or bases. jk-sci.com To synthesize the 8-bromo-quinolin-2-one core, one could react 2-amino-3-bromobenzaldehyde (B168341) with an ester like ethyl acetate (B1210297) in the presence of a strong base (e.g., sodium ethoxide). Subsequent N-methylation would complete the synthesis. Contemporary variants utilize a wide range of catalysts, including iodine, p-toluenesulfonic acid, and various Lewis acids, often under solvent-free or microwave-assisted conditions to improve efficiency. organic-chemistry.orgjk-sci.com

Doebner-Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgsynarchive.com It is also known as the Skraup-Doebner-Von Miller synthesis. wikipedia.org To obtain the 8-bromo-1H-quinolin-2-one scaffold, 2-bromoaniline could be reacted with acrylic acid or its derivatives. The reaction is typically promoted by strong acids like hydrochloric or sulfuric acid, often with an oxidizing agent. Modern improvements focus on milder catalysts and conditions to prevent the polymerization of the unsaturated reactant, thereby increasing yields. nih.gov As with other methods, a final N-methylation step would be necessary to obtain 8-bromo-1-methyl-1H-quinolin-2-one.

Transition Metal-Catalyzed Coupling Reactions for Quinolinone Formation

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic compounds. Palladium, copper, and silver catalysts are particularly prominent in the synthesis of quinolin-2-ones. organic-chemistry.org These methods offer high efficiency and functional group tolerance.

A common strategy involves the intramolecular cyclization of precursors such as N-(2-formylaryl)alkynamides, which can be catalyzed by Pd(OAc)₂. organic-chemistry.org Another powerful approach is a palladium-catalyzed cascade reaction starting from simple anilines, which proceeds through C-H bond activation, C-C bond formation, and subsequent cyclization to build the quinolinone ring system. organic-chemistry.org For the synthesis of this compound, a plausible route could involve the cyclization of a substituted N-(2-bromophenyl)acrylamide. Silver-catalyzed methods have also been developed for the one-step synthesis of substituted quinolin-2-ones through an intermolecular radical addition/cyclization in aqueous solution. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Quinolinone Syntheses

| Catalyst System | Precursor Type | Reaction Description | Reference |

| Pd(OAc)₂ / TFA | Aryl alkynoates / alkynanilides | Intramolecular cyclization | organic-chemistry.org |

| Pd Catalyst | Simple anilines | C-H activation/C-C coupling/cyclization cascade | organic-chemistry.org |

| Silver Catalyst | N-arylacrylamides | Intermolecular radical addition/cyclization | organic-chemistry.org |

| Iron(III) chloride / TBN / NHPI | Saturated lactams | Aerobic α,β-dehydrogenation | organic-chemistry.org |

Multicomponent Reaction (MCR) Strategies for Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, are highly efficient for generating molecular diversity. rsc.org Several MCRs have been adapted for quinoline and quinolinone synthesis. These reactions are prized for their atom economy and operational simplicity. rsc.org

While a specific MCR for this compound is not prominently reported, general MCRs for quinolines could be adapted. For instance, a three-component reaction of an aniline, an aldehyde, and an activated alkyne can lead to highly substituted quinolines. By selecting 2-bromoaniline as the aniline component, the bromo-substitution can be incorporated directly. The resulting quinoline could then be converted to the quinolin-2-one, or the reaction conditions could be tuned to favor the quinolinone scaffold directly. The final N-methylation would be performed in a separate step. The power of MCRs lies in the ability to vary each component, allowing for the rapid generation of a library of diverse quinolinone congeners. rsc.orgnih.gov

Eco-Friendly and Sustainable Synthetic Routes

The pursuit of green chemistry has driven the development of more sustainable methods for quinoline and quinolinone synthesis, moving away from hazardous solvents and harsh conditions. researchgate.net One-pot multicomponent reactions (MCRs) represent a significant advance, offering high atom economy, reduced waste, and often solvent-free conditions. frontiersin.org For instance, the synthesis of quinoline derivatives has been achieved in excellent yields through MCRs of components like resorcinol, aromatic aldehydes, and β-ketoesters under solvent-free conditions. frontiersin.org

Another green approach involves using environmentally benign solvents like water or glycerol. researchgate.nettandfonline.com Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been utilized as an inexpensive, non-toxic, and efficient catalyst for quinoline synthesis in water, taking advantage of hydrophobic interactions to enhance reaction rates. tandfonline.comtandfonline.com Similarly, nanocatalysts are gaining prominence due to their high surface area, reusability, and ability to facilitate reactions under mild conditions, providing a sustainable alternative for quinoline synthesis. acs.orgnih.gov A particularly innovative method involves the use of visible light photocatalysis to convert quinoline N-oxides into quinolin-2(1H)-ones, presenting a reagent-free, atom-economical, and high-yield pathway that is scalable and environmentally friendly. rsc.org

Table 1: Comparison of Green Synthetic Strategies for Quinolines

| Methodology | Catalyst/Medium | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Solvent-Free | High atom economy, low waste, short reaction times | Excellent | frontiersin.org |

| Friedländer Annulation | FeCl₃·6H₂O in Water | Inexpensive, non-toxic catalyst, benign solvent | High | tandfonline.comtandfonline.com |

| Nanocatalysis | Various Nanoparticles | Reusable catalyst, mild conditions, high efficiency | 85-98% | acs.orgnih.gov |

| Photocatalysis | Visible Light | Reagent-free, high atom economy, green energy source | High | rsc.org |

Regioselective N-Methylation Strategies for Quinolin-2(1H)-ones

The alkylation of quinolin-2(1H)-ones is a critical step that can result in a mixture of N-alkylated and O-alkylated products. The regioselectivity of this reaction is heavily influenced by steric effects of substituents on the quinoline ring. researchgate.net For the synthesis of 1-methyl-quinolin-2-one derivatives, achieving high selectivity for the N-position is paramount.

Studies on the alkylation of substituted quinolin-2(1H)-ones using agents like methyl 2-chloropropionate or ethyl chloroformate in the presence of a base such as anhydrous potassium carbonate have shown that the position of substituents on the quinoline core dictates the outcome. researchgate.netresearchgate.net When the C6 or C7 positions are substituted, a mixture of N¹- and O²-alkylated products is often formed, with the N-alkylated product typically being major. researchgate.net However, when a substituent is present at the C8 position, steric hindrance around the nitrogen atom significantly favors alkylation at the less hindered O²-position. researchgate.net This suggests that for the synthesis of this compound, the methylation step should ideally precede the bromination step to avoid directing the alkylation to the oxygen atom.

Controlled Regioselective Bromination at the 8-Position of the Quinoline Ring

Achieving regioselective bromination at the C8 position of the quinoline scaffold is a significant synthetic challenge. The electronic properties of the quinoline ring typically direct electrophilic substitution to the C5, C6, and C8 positions, often resulting in mixtures.

Direct C-H Halogenation Methodologies

Direct C-H activation and functionalization have emerged as powerful, atom-economical strategies in organic synthesis. nih.gov However, direct, regioselective C-H bromination of an unsubstituted quinoline ring at the C8 position is difficult to control. More advanced methods often rely on directing groups. For instance, metal-free remote C-H halogenation has been developed for 8-substituted quinolines. rsc.orgrsc.org Using trihaloisocyanuric acids as the halogen source, various 8-amidoquinolines can be selectively halogenated at the C5 position due to the formation of a six-membered transition state, which directs the reaction to that specific site. rsc.org Achieving direct C8 halogenation typically requires a different strategic approach, often involving pre-functionalization.

Site-Specific Bromination in Pre-functionalized Quinoline Scaffolds

A more common and controllable strategy involves the bromination of quinoline rings that are already substituted, particularly at position 8. The nature of the substituent at C8 significantly influences the position of bromination. For example, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) often yields a mixture of 5,7-dibromo derivatives, while 8-methoxyquinoline (B1362559) can be selectively brominated at the C5 position. acgpubs.orgresearchgate.net

To achieve bromination specifically at the C8 position, one might employ a synthetic sequence where a directing group is first installed, the bromination is performed, and the directing group is subsequently removed or transformed. Alternatively, modern magnesiation techniques offer precise control. The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for regioselective deprotonation at the C8 position, coordinated by the quinoline nitrogen. The resulting magnesiated intermediate can then be trapped with an electrophilic bromine source to install the bromine atom specifically at C8. acs.org

Table 2: Regioselectivity in the Bromination of 8-Substituted Quinolines

| 8-Substituent | Brominating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| -OH | Br₂ | CH₃CN, 0 °C | 5,7-dibromo & 7-bromo derivatives | acgpubs.org |

| -NH₂ | Br₂ | CH₃CN, 0 °C | 5,7-dibromo & 5-bromo derivatives | acgpubs.org |

| -OCH₃ | Br₂ | CH₃CN, 0 °C | 5-bromo derivative | acgpubs.org |

| -H (via magnesiation) | TMP₂Mg·2LiCl then Br₂ source | 0 °C to rt | 8-bromo derivative | acs.org |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both divergent and convergent strategies.

A divergent pathway would start from a common precursor, such as 1-methyl-1H-quinolin-2-one. This precursor would then undergo bromination. However, direct bromination of 1-methyl-1H-quinolin-2-one would likely lead to a mixture of products, with substitution occurring on the benzene ring at positions other than C8. A more controlled divergent approach would start with quinolin-2-one, perform a regioselective C8-bromination using a directed magnesiation approach, and then follow with N-methylation.

A convergent pathway involves synthesizing the key fragments separately before combining them. For example, one could start with an appropriately substituted aniline, such as 2-amino-3-bromobenzaldehyde, and an acetyl derivative, and construct the quinolinone ring through a cyclization reaction. This would be followed by N-methylation. The challenge in this approach lies in the synthesis of the required substituted aniline precursor.

Given the challenges in controlling regioselectivity, a divergent pathway starting with a directed C8-bromination of quinolin-2(1H)-one, followed by N-methylation, appears to be a more viable and controllable strategy.

Evaluation of Functional Group Compatibility

The choice of synthetic route must consider the compatibility of functional groups with the reaction conditions at each step.

N-Methylation: The basic conditions (e.g., K₂CO₃) used for N-methylation are generally compatible with a bromo-substituent on the aromatic ring.

C-H Activation/Halogenation: Metal-catalyzed C-H activation reactions are known for their broad functional group tolerance. nih.gov However, the specific conditions must be chosen carefully. For example, strongly coordinating groups could interfere with the catalyst. Metal-free halogenations using reagents like trihaloisocyanuric acids are also compatible with a wide range of functional groups, including amides, carbamates, and ethers. rsc.org

Magnesiation: Directed magnesiation using TMP-bases tolerates sensitive functionalities like esters and even ketones, making it a highly flexible method for introducing the C8-bromo group into a complex quinoline scaffold. acs.org

Process Optimization for Scalability

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process necessitates rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of this compound, scalability would likely focus on its formation via N-methylation of 8-bromo-1H-quinolin-2-one or through a cyclization reaction of an appropriate acyclic precursor.

Key areas for process optimization include:

Reagent and Catalyst Selection: While numerous methods exist for methylation and quinolone synthesis, for large-scale production, the choice of reagents is critical. Using less expensive, less hazardous, and more environmentally benign reagents is paramount. For instance, replacing a hazardous alkylating agent with a greener alternative like dimethyl carbonate could be explored. In catalytic steps, such as a potential final-step bromination or a cyclization, minimizing the loading of expensive transition metal catalysts is a primary goal. acs.org For example, studies on similar heterocyclic systems have shown that catalyst loading in cross-coupling reactions can often be significantly reduced from 15 mol% to 5 mol% without compromising yield, which has a substantial impact on cost at scale. acs.org

Solvent Choice and Concentration: The ideal solvent for industrial-scale synthesis should be low-cost, non-toxic, have a high flash point, and allow for easy product isolation. Green solvents like ethanol (B145695) or water are preferred over chlorinated hydrocarbons. nih.gov Reaction concentration (molarity) is also optimized to maximize throughput without causing issues with solubility, mixing, or heat transfer.

Temperature and Pressure Control: Precise control over reaction temperature is crucial for controlling reaction rates and minimizing side-product formation. Exothermic or endothermic events must be carefully managed in large reactors. While many reactions are performed at atmospheric pressure, certain transformations may benefit from elevated pressure to increase reaction rates and allow for the use of lower boiling point solvents at higher temperatures.

Work-up and Purification: The purification method must be efficient and scalable. Crystallization is often the preferred method for final product isolation on a large scale as it can provide high purity in a single step, avoiding laborious and costly chromatographic purification. mdpi.com Optimizing crystallization conditions, including solvent system, temperature profile, and seeding, is a critical aspect of process development.

A hypothetical optimization table for a key synthetic step is presented below.

| Parameter | Laboratory Scale | Optimized for Scalability | Rationale for Change |

| Catalyst | Palladium(II) Acetate (10 mol%) | Custom Palladium Catalyst (1 mol%) | Reduced cost, higher turnover number. |

| Solvent | Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | Greener solvent, improved safety profile. |

| Base | Cesium Carbonate | Potassium Carbonate | Significantly lower cost. |

| Temperature | 100 °C | 80 °C | Energy savings, potentially fewer side products. |

| Purification | Silica Gel Chromatography | Recrystallization | Avoids solvent waste, more cost-effective. |

Synthesis of Libraries of this compound Analogues

The synthesis of compound libraries based on a core scaffold is a cornerstone of modern medicinal chemistry and materials science. nih.gov The this compound scaffold is an excellent starting point for generating a diverse collection of analogues due to the presence of a reactive bromine atom and multiple positions on the quinolinone core amenable to substitution. This diversity-oriented synthesis allows for the systematic exploration of structure-activity relationships (SAR). mdpi.com

The bromine atom at the C8 position is a versatile synthetic handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues with diverse electronic and steric properties at this position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most robust methods for forming carbon-carbon bonds. It involves the coupling of the aryl bromide (this compound) with a boronic acid or boronate ester. acs.orgacs.org This reaction is tolerant of a wide range of functional groups and has been successfully applied to sterically hindered substrates. acs.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines, anilines, and even amides at the C8 position. This is particularly valuable for modulating properties like solubility and hydrogen bonding capacity. acs.org

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. The resulting alkynyl-substituted quinolinones can serve as precursors for further transformations or as final products themselves.

Other Cross-Coupling Reactions: Other useful transformations include the Heck reaction (for introducing alkenes), Stille coupling (using organotin reagents), and cyanation reactions (to introduce a nitrile group).

The table below summarizes potential cross-coupling reactions for derivatizing this compound.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Introduced Substituent |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, SPhos | Aryl/Heteroaryl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP | Amino (NR₂) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Alkynyl |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl/Aryl |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | Cyano (-CN) |

Beyond the C8 position, the quinolinone core offers several other sites for modification to build a comprehensive compound library. nih.gov

Positions C5, C6, and C7: These positions on the benzo portion of the quinolinone can be functionalized, typically through electrophilic aromatic substitution reactions. However, directing these reactions to a specific position can be challenging and may require multi-step sequences starting from a pre-functionalized precursor before the quinolinone ring is formed.

Positions C3 and C4: The heterocyclic part of the quinolinone also presents opportunities for derivatization. For instance, the C3 position can sometimes be halogenated or otherwise functionalized depending on the specific reaction conditions. The C4 position, adjacent to the N-methyl group, can also be a site for substitution, potentially through directed metalation-lithiation chemistry. rsc.org

N-Methyl Group: The methyl group on the nitrogen atom can be replaced with other alkyl or aryl groups. This is achieved by starting the synthesis with a different N-substituted aniline precursor or by demethylation followed by re-alkylation with a different electrophile.

These systematic variations allow for a thorough exploration of the chemical space around the core scaffold, which is essential for optimizing the properties of the molecule for a specific application. mdpi.com

Hybrid molecules are chemical entities that combine two or more distinct pharmacophores or functional motifs into a single molecule. mdpi.comnih.gov The goal is often to create a molecule with a synergistic or multi-target activity profile, or to improve pharmacokinetic properties. The this compound motif can serve as an excellent anchor or building block for creating such hybrids. researchgate.net

The synthesis of these hybrids typically involves using the reactive bromine handle at the C8 position to link the quinolinone core to another molecule of interest. This linkage can be achieved through the cross-coupling reactions described previously.

Design Strategies:

Linking to another Pharmacophore: The quinolinone moiety could be linked to another known bioactive scaffold, such as a triazole, oxadiazole, or another heterocyclic system known for a particular biological activity. researchgate.net For example, a hybrid molecule could be designed where an antifungal azole moiety is attached to the C8 position of the quinolinone via a flexible linker.

Introducing Solubility-Enhancing Groups: To improve aqueous solubility, polar groups like piperazine (B1678402) or morpholine (B109124) can be attached at the C8 position via Buchwald-Hartwig amination. researchgate.net

Creating Bivalent Ligands: The quinolinone could be linked to a copy of itself or another ligand to create a bivalent molecule capable of binding to two receptor sites simultaneously.

An example of a synthetic pathway to a hybrid molecule could involve a Suzuki coupling between this compound and a boronic acid derivative of a different heterocyclic system. This modular approach allows for the creation of a wide variety of hybrid structures from a common set of precursors. acs.org

Elucidation of Reactivity and Chemical Transformations of 8 Bromo 1 Methyl 1h Quinolin 2 One

Reactivity Profile of the Bromine Substituent

The carbon-bromine bond at the C-8 position is a key site for chemical modification, primarily serving as a leaving group in substitution reactions or as a handle for organometallic cross-coupling processes.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

For 8-Bromo-1-methyl-1H-quinolin-2-one, the quinolinone ring itself is somewhat electron-deficient, but the C-8 position is not exceptionally activated towards a classical SNAr reaction. The mechanism involves the attack of a nucleophile on the carbon bearing the halogen, forming a tetrahedral intermediate, followed by the expulsion of the bromide ion to restore aromaticity. libretexts.org While direct displacement of the 8-bromo group by common nucleophiles under standard conditions is challenging, highly reactive nucleophiles or forcing conditions might effect a substitution.

Research on related quinolinone systems provides insight into potential reactivity. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one show that the C-4 position is susceptible to nucleophilic attack by reagents like thiourea, hydrazine (B178648), and azide, leading to a variety of 4-substituted quinolinones. mdpi.comresearchgate.net This suggests that within the quinolinone scaffold, positions activated by the ring nitrogen and carbonyl group are more prone to SNAr than the C-8 position on the carbocyclic ring. Direct substitution at C-8 would likely require more drastic conditions or the presence of additional activating groups on the benzene (B151609) portion of the ring system.

A more versatile and widely employed strategy for functionalizing the C-8 position is through transition metal-catalyzed cross-coupling reactions. The bromine substituent is an excellent handle for such transformations.

Suzuki Coupling: The Suzuki reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orgorganic-chemistry.org The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org this compound is expected to be a viable substrate for Suzuki coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C-8 position.

Interactive Table: Representative Suzuki Coupling of this compound

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 8-Phenyl-1-methyl-1H-quinolin-2-one |

| 3-Pyridylborane | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 1-Methyl-8-(pyridin-3-yl)-1H-quinolin-2-one |

| Methylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 1,8-Dimethyl-1H-quinolin-2-one |

Buchwald-Hartwig Amination: This reaction provides a direct route to form carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgyoutube.com The development of specialized phosphine (B1218219) ligands has made this reaction extremely general and tolerant of a wide range of functional groups. wikipedia.orglibretexts.org The mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product. libretexts.org This reaction would enable the synthesis of various 8-amino-1-methyl-1H-quinolin-2-one derivatives.

Interactive Table: Representative Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| Morpholine (B109124) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 8-(Morpholin-4-yl)-1-methyl-1H-quinolin-2-one |

| Aniline (B41778) | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 1-Methyl-8-(phenylamino)-1H-quinolin-2-one |

| Benzylamine | PdCl₂(Amphos) | Cs₂CO₃ | t-BuOH | 8-(Benzylamino)-1-methyl-1H-quinolin-2-one |

Reactions at the N-Methyl Moiety

The N-methyl group in this compound is generally a stable and unreactive moiety under most conditions. Direct chemical transformations of this group, such as demethylation or functionalization, are not common and typically require harsh reagents.

However, the N-methyl group can exert a significant steric influence on the reactivity of adjacent substituents. In a study of 1-methyl-3,6,8-trinitro-2-quinolone, severe steric repulsion between the N-methyl group and the C-8 nitro group was found to distort the quinolinone framework. nih.gov This distortion disrupts the aromaticity of the pyridone ring, enhancing its reactivity in cycloaddition and substitution reactions. nih.gov A similar, albeit less pronounced, steric interaction between the N-methyl and the C-8 bromo group in the title compound could influence the conformation and reactivity of the molecule, potentially hindering or directing reactions at the C-8 position or the N1-C2-C3 portion of the ring.

Electrophilic and Nucleophilic Substitutions on the Quinolinone Ring System

The quinolinone ring system contains two distinct regions for substitution reactions: the electron-deficient pyridinone ring and the more typically aromatic carbocyclic (benzene) ring.

Electrophilic Substitution: The pyridinone ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the carbonyl group and the electronegativity of the ring nitrogen. Therefore, electrophilic aromatic substitution is expected to occur on the carbocyclic ring. The existing 8-bromo substituent is a deactivating but ortho-, para-directing group. The C-1 methyl and C-2 carbonyl groups direct electrophiles to positions C-5 and C-7. Research on the bromination of other 8-substituted quinolines supports this prediction; for example, 8-methoxyquinoline (B1362559) undergoes bromination primarily at the C-5 position. researchgate.net Thus, reactions such as nitration, sulfonation, or further halogenation on this compound would likely yield 5- or 7-substituted products.

Nucleophilic Substitution: As discussed previously (3.1.1), the quinolinone ring can undergo nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. A fascinating example of unusual reactivity is the cine-substitution observed in 1-methyl-3,6,8-trinitro-2-quinolone. nih.gov In this case, nucleophiles attack the C-4 position, leading to the substitution and elimination of the vicinal nitro group at C-3. nih.gov This reactivity is attributed to the severe steric strain that makes the pyridone ring behave like an activated alkene. nih.gov While this compound lacks the strong activating groups of the trinitro analogue, this pathway highlights the potential for complex substitution patterns on the quinolinone core under specific conditions.

Cycloaddition and Ring Expansion/Contraction Reactions

The potential for the quinolinone system to participate in cycloaddition reactions is highly dependent on its activation. Standard quinolinones are generally poor dienes or dienophiles. However, as demonstrated with 1-methyl-3,6,8-trinitro-2-quinolone, significant steric strain between the N-methyl and C-8 substituents can render the pyridone ring reactive enough to undergo cycloaddition. nih.gov In that specific case, the pyridone moiety acts as a dienophile and reacts with electron-rich dienes, or as part of a diene system reacting with alkenes, to construct new fused rings on the [c]-face of the quinolone. nih.gov

It is plausible that the steric interaction in this compound could similarly, though to a lesser extent, activate the pyridone ring towards cycloaddition reactions, likely requiring more forcing conditions or highly reactive reaction partners. There is currently a lack of specific literature detailing ring expansion or contraction reactions for this particular quinolinone scaffold.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A detailed ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the N-methyl protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the electron-donating effect of the methyl group. The coupling patterns (multiplicity and coupling constants, J) would reveal the connectivity of the protons on the quinolinone ring system.

¹³C NMR: The ¹³C NMR spectrum would provide the number of unique carbon environments. The chemical shifts of the carbon atoms would be characteristic of their hybridization and local electronic environment. For instance, the carbonyl carbon (C2) would appear at a significantly downfield shift. The carbon atom attached to the bromine (C8) would also show a characteristic shift.

Without experimental data, a representative data table cannot be generated.

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help in determining the conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For 8-Bromo-1-methyl-1H-quinolin-2-one (C₁₀H₈BrNO), the expected isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) would be a key diagnostic feature.

A precise, experimentally determined mass value is not available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration would be expected. The exact position of this band would give clues about the electronic environment of the quinolinone ring. Other significant bands would correspond to C-H stretching and bending vibrations of the aromatic and methyl groups, and C-N and C-Br stretching vibrations.

Specific, experimentally measured vibrational frequencies are not available.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Growing a suitable single crystal of this compound would allow for its analysis by X-ray diffraction. This technique provides the most definitive structural information, including:

Precise bond lengths and angles.

The planarity of the quinolinone ring system.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as stacking, in the crystal lattice.

This technique would provide the absolute confirmation of the connectivity and three-dimensional structure.

No published crystal structure for this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound would show characteristic absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern.

Fluorescence spectroscopy would reveal whether the molecule emits light after being electronically excited. The fluorescence quantum yield and lifetime would provide insights into the de-excitation pathways of the excited state.

Specific absorption maxima (λ_max) and fluorescence data are not available in the searched literature.

Computational Chemistry and Theoretical Modeling of 8 Bromo 1 Methyl 1h Quinolin 2 One

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in identifying potential biological targets for 8-Bromo-1-methyl-1H-quinolin-2-one by simulating its interaction with the binding sites of various proteins. The process involves predicting the binding mode and affinity, often expressed as a docking score, which helps in ranking potential drug-target interactions. For instance, a hypothetical docking study of this compound against a kinase target would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target interaction over time. nih.gov MD simulations model the movement of every atom in the system, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.govnih.gov For this compound, an MD simulation could reveal conformational changes in the target protein upon binding and the stability of the crucial interactions identified in the docking study, thereby validating the initial findings. mdpi.com

Interactive Data Table: Hypothetical Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Protease B | -7.2 | Asp25, Gly27 | Hydrogen Bond, Hydrophobic |

| Receptor C | -9.1 | Tyr115, Phe257 | Pi-Pi Stacking, Hydrophobic |

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for understanding the intrinsic properties of a molecule like this compound.

DFT calculations can elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals. ekb.eg Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. nih.gov For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.netresearchgate.netajchem-a.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness, which provide quantitative measures of a molecule's reactivity. These descriptors can help in predicting how this compound might interact with biological molecules and its potential metabolic pathways. Furthermore, DFT can be employed to map out potential energy surfaces for chemical reactions, thereby predicting the most likely reaction pathways and transition states.

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Electronegativity (χ) | 4.0 | eV |

| Chemical Hardness (η) | 2.2 | eV |

In Silico Prediction of Biological Activities and Pharmacokinetic Profiles

In silico tools play a vital role in the early assessment of a compound's potential as a drug. nih.gov Various computational models can predict a wide range of biological activities for this compound, such as its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent. These predictions are often based on the structural similarity of the compound to molecules with known activities.

Equally important is the prediction of the pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govmdpi.com ADMET prediction software can estimate properties like aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov Early prediction of these properties for this compound is crucial for identifying potential liabilities and guiding its optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. mdpi.compensoft.net By developing a QSAR model for a class of quinolinone derivatives, the biological activity of this compound could be predicted. nih.gov This requires a dataset of structurally similar compounds with experimentally determined activities. The model can then be used to predict the activity of new, untested compounds.

Pharmacophore modeling is another important technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. researchgate.net For a series of active quinolinone compounds, a pharmacophore model could be generated to define the key features necessary for their interaction with a specific biological target. This model would then serve as a template for designing new analogues of this compound with potentially improved activity.

Computer-Aided Drug Design (CADD) for Analogues of this compound

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drug candidates. Based on the insights gained from molecular docking, DFT, QSAR, and pharmacophore modeling, CADD can be effectively used to design novel analogues of this compound. For instance, if a particular interaction is found to be crucial for binding to a target, new analogues can be designed to enhance this interaction. Similarly, if ADMET predictions suggest poor solubility, modifications can be made to the structure to improve this property. This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.

Biological Activities and Pharmacological Potential of 8 Bromo 1 Methyl 1h Quinolin 2 One Derivatives

Anticancer Activity and Mechanistic Investigations

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities, including anticancer effects. nih.gov Derivatives of 8-Bromo-1-methyl-1H-quinolin-2-one are being investigated for their potential to combat cancer through various mechanisms, such as inducing programmed cell death, halting the cell cycle, and inhibiting processes vital for tumor growth and spread. nih.govnih.gov

In Vitro Cytotoxicity and Antiproliferative Effects on Diverse Cancer Cell Lines

The initial step in evaluating the anticancer potential of these derivatives involves assessing their ability to kill or inhibit the proliferation of cancer cells in a laboratory setting. Studies have demonstrated that various bromo-quinoline and quinolinone derivatives exhibit potent cytotoxic effects across a range of human cancer cell lines.

For instance, a structure-activity relationship (SAR) study of brominated 8-substituted quinolines revealed significant antiproliferative activity. gelisim.edu.tr Specifically, 5,7-Dibromo-8-hydroxyquinoline and 5-Bromo-8-methoxyquinoline showed strong effects against cell lines such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values indicating potent activity. gelisim.edu.trresearchgate.net Further research into other quinoline derivatives has expanded the scope of their cytotoxic potential against various cancers, including colorectal carcinoma (Caco-2) and glioblastoma (U-87MG). nih.govbrieflands.com

A novel series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones also demonstrated potent antiproliferative activity. Derivatives with a phenyl group at position 1 of the quinolinone ring were particularly effective against four different cancer cell lines, with GI50 values in the nanomolar range. mdpi.com Similarly, a carbothioamide derivative showed an ability to inhibit the proliferation of A549 lung cancer cells. nih.gov

Table 1: In Vitro Cytotoxicity of Bromo-Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 | gelisim.edu.tr |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa | Human Cervix Carcinoma | 8.2 | gelisim.edu.tr |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 | Human Colon Carcinoma | 9.5 | gelisim.edu.tr |

| 5-Bromo-8-methoxyquinoline | C6 | Rat Brain Tumor | 15.3 | gelisim.edu.tr |

| 5-Bromo-8-methoxyquinoline | HeLa | Human Cervix Carcinoma | 18.9 | gelisim.edu.tr |

| 5-Bromo-8-methoxyquinoline | HT29 | Human Colon Carcinoma | 25.6 | gelisim.edu.tr |

| Carbothioamide Derivative | A549 | Lung Cancer | 45.5 | nih.gov |

Molecular Mechanisms of Action

Understanding how these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research indicates that this compound derivatives employ a multi-pronged attack on cancer cells.

A key mechanism for many anticancer drugs is the induction of apoptosis, or programmed cell death. Several quinoline derivatives have been shown to be effective apoptosis inducers. For example, studies on 5,7-Dibromo-8-hydroxyquinoline indicated high apoptotic potential through DNA laddering assays. gelisim.edu.tr A novel tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivative containing a 6-bromo-2-chloroquinolin-3-yl moiety was found to induce apoptosis in U-87MG glioblastoma cells, confirmed by an increase in the sub-G1 cell population, which is a hallmark of apoptosis. nih.gov This process was associated with a significant rise in cellular reactive oxygen species (ROS) and caspase-3 activity, pointing to a caspase-dependent apoptotic pathway. nih.gov

Furthermore, these compounds can interfere with the cell cycle, the process through which cells replicate. By arresting the cell cycle at specific phases, they prevent cancer cells from dividing and proliferating. Quinoline derivatives have been observed to cause cell cycle arrest at various phases. For instance, novel 8-nitro quinoline-thiosemicarbazone analogues were found to induce cell cycle arrest at both the G1/S and G2/M phases in breast cancer cells. researchgate.net The tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivative mentioned earlier also induced cell cycle arrest in the S and G2-M phases in glioblastoma cells. nih.gov This targeted disruption of the cell division process can halt tumor growth and enhance the susceptibility of cancer cells to apoptosis. researchgate.net

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Some quinoline derivatives have shown potential in inhibiting these processes. For example, quercetin (B1663063) and its permethylated derivative, 8MQPM, have been shown to inhibit the VEGF-induced migration and invasion of human umbilical vein endothelial cells (HUVECs). nih.gov Although not a direct derivative of the title compound, this highlights the potential of the broader quinoline class to interfere with metastatic processes.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival, as it supplies tumors with necessary oxygen and nutrients. nih.gov Targeting this process is a validated strategy in cancer therapy. Certain quinoline derivatives have demonstrated anti-angiogenic properties. A study on a carbothioamide derivative showed significant anti-angiogenic activity in a rat aorta ring assay, with an IC50 of 56.9 µg/mL. nih.gov This effect was linked to its antiproliferative action on HUVECs, the cells that form the lining of blood vessels. nih.gov Similarly, a permethylated form of quercetin, a compound with a structure related to quinolines, was identified as a potent inhibitor of angiogenesis both in vitro and in ex vivo models. nih.gov This compound was effective in disrupting the formation of microvessels and inhibited key signaling pathways involved in angiogenesis. nih.gov

Many anticancer drugs function by inhibiting enzymes that are crucial for cancer cell survival and proliferation. Topoisomerases, which are essential for managing DNA topology during replication, are a major target. nih.govmdpi.com Certain bromo-quinoline derivatives have been identified as topoisomerase inhibitors. Specifically, 5,7-Dibromo-8-hydroxyquinoline has been shown to suppress Topoisomerase I activity, thereby inhibiting the relaxation of supercoiled plasmid DNA. gelisim.edu.tr

Kinases are another important class of enzymes in cancer biology, often acting as key nodes in signaling pathways that drive cell growth and survival. The bioisosteric relationship between quinazoline (B50416) and quinoline has prompted the development of quinoline-based kinase inhibitors. mdpi.com Derivatives of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one have been investigated as multi-target inhibitors of key kinases like EGFR (Epidermal Growth Factor Receptor) and BRAFV600E. One particularly potent compound, 3h, demonstrated significant inhibition of EGFR, its resistant mutant EGFRT790M, and BRAFV600E, with IC50 values of 57 nM, 9.70 nM, and 68 nM, respectively. mdpi.com This ability to inhibit multiple oncogenic kinases simultaneously makes these derivatives highly promising candidates for further development.

Modulation of Specific Signaling Pathways (e.g., NMDA Receptors, BRD4)

The quinoline core is a versatile scaffold that has been shown to interact with various biological targets, including key components of cellular signaling pathways.

NMDA Receptor Modulation: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, and its modulation is a key strategy for treating neurological and neuropsychiatric disorders. Research has demonstrated that derivatives of the quinoline nucleus can act as antagonists at the glycine (B1666218) binding site of the NMDA receptor. For instance, a series of 4-substituted-quinoline-2-carboxylic acid derivatives have been synthesized and evaluated for their antagonistic activity at this site. One of the most potent compounds identified was 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid, which exhibited an IC50 of 0.57 μM. This indicates that the quinoline scaffold is a suitable framework for developing NMDA receptor modulators. While direct studies on this compound derivatives are limited, the established activity of related quinoline structures suggests a potential avenue for the design of novel NMDA receptor modulators.

BRD4 Inhibition: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets. While direct evidence for this compound derivatives as BRD4 inhibitors is not yet available, structurally related quinazoline-based analogs have been identified as potent BRD4 inhibitors. The structural similarity between quinoline and quinazoline scaffolds suggests that with appropriate functionalization, quinolin-2-one derivatives could also be developed as BRD4 inhibitors.

Preclinical Efficacy in Relevant Disease Models

The therapeutic potential of quinoline derivatives has been investigated in various preclinical disease models, demonstrating their efficacy in vivo.

Anticancer Activity: Quinoline derivatives have shown significant promise as anticancer agents. In one study, a novel quinoline derivative, compound 91b1, demonstrated a significant anticancer effect in a xenograft model on nude mice, where it was found to downregulate the expression of Lumican, a gene associated with tumorigenesis. Furthermore, various quinolone and quinoline derivatives have exhibited selective cytotoxicity against a panel of cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells, while remaining inactive against normal cell lines. Some of these derivatives were also found to induce cell cycle arrest and apoptosis in cancer cells. A US patent has also claimed quinolin-2-one derivatives for the treatment of various cancers, including colon and pancreatic cancer.

Anti-inflammatory Activity: The anti-inflammatory properties of quinoline derivatives have also been demonstrated in preclinical models. A synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which is a hybrid of tomoxiprole (B1237166) and naproxen, exhibited dose-dependent anti-nociceptive and anti-inflammatory effects in mice. Docking studies suggested that its mechanism of action involves the inhibition of the COX-2 enzyme. In another study, a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, loaded into nanoparticles, showed significant anti-inflammatory effects in a methotrexate-induced inflammation model in rats.

Antimicrobial Spectrum and Efficacy

Derivatives of this compound belong to the broader class of quinoline compounds, which are known for their extensive antimicrobial properties.

Antibacterial Activity Against Pathogenic Strains

Quinolin-2-one derivatives have emerged as a promising class of antibacterial agents, particularly against multidrug-resistant (MDR) Gram-positive bacteria. A study on a series of quinoline-2-one derivatives revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.govsigmaaldrich.com Compound 6c from this series demonstrated the most potent activity, with minimum inhibitory concentrations (MICs) of 0.75 µg/mL against MRSA and VRE, and 2.50 µg/mL against MRSE. nih.govsigmaaldrich.com These compounds were also shown to inhibit biofilm formation, a key virulence factor in chronic infections. nih.govsigmaaldrich.com The bromination of quinolin-4(1H)-ones has also been explored as a strategy to develop new antibacterial agents. pharmainfonepal.com

Antifungal Efficacy and Proposed Mechanisms

The quinoline scaffold is also a fertile ground for the development of novel antifungal agents. Quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity. For instance, compounds 7c and 7d from this class showed remarkable activity against Cryptococcus neoformans with a MIC value of 15.6 µg/mL. nih.gov These hybrids also exhibited activity against other opportunistic fungi like Candida spp. and Aspergillus spp. with MIC values of 62.5 µg/mL. nih.gov The proposed mechanism for some quinolin-2(1H)-one analogues involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.

Antiviral Properties (e.g., against HIV, HCV, HCMV)

The antiviral potential of quinoline derivatives has been explored against a range of viruses.

Anti-HIV Activity: Several quinolin-2-one derivatives have been identified as potent inhibitors of HIV-1. One class of these compounds, quinolinonyl non-diketo acid derivatives, has been shown to inhibit the ribonuclease H (RNase H) and polymerase functions of the HIV-1 reverse transcriptase. Current time information in Pasuruan, ID. The most active compounds in this series, 4o and 5o , displayed IC50 values of 1.49 µM and 1.51 µM, respectively, against RNase H. Current time information in Pasuruan, ID. Other quinolinonyl derivatives have been developed as dual inhibitors of the HIV-1 integrase catalytic site and integrase-RNA interactions. Compound 1a from this series inhibited the early stage of HIV-1 infection with an EC50 of 2.27 µM.

Anti-HCV Activity: Derivatives of the quinoline scaffold have also shown promise against the Hepatitis C virus (HCV). A series of anilinoquinoline derivatives were synthesized and evaluated for their anti-HCV activity in a cell-based replicon system. The compound 2-(3'-nitroanilino)quinoline (18) exhibited an EC50 value of 7 µM and was found to inhibit the HCV NS3/4A protease.

Anti-HCMV Properties: While direct studies on this compound derivatives against Human Cytomegalovirus (HCMV) are limited, the broader class of quinolones has been investigated for antiviral properties. Some fluoroquinolones have shown inhibitory activity against herpesviruses, including HCMV. Additionally, other heterocyclic compounds, such as flavonoids, have demonstrated anti-HCMV activity. sigmaaldrich.com For instance, baicalein, a flavonoid, was a potent inhibitor of HCMV with an IC50 of 0.4-1.2 µM. sigmaaldrich.com This suggests that the quinoline scaffold could be a starting point for the development of novel anti-HCMV agents.

Antimalarial and Anti-Protozoal Applications

The quinoline core is a well-established pharmacophore in the treatment of parasitic diseases, most notably malaria.

Antimalarial Activity: The success of quinoline-based antimalarials like chloroquine (B1663885) and mefloquine (B1676156) has spurred the development of new derivatives to combat drug-resistant strains of Plasmodium falciparum. Novel quinoline derivatives have demonstrated promising antimalarial activity both in vitro and in vivo. Endochin-like quinolones (ELQs) have been developed with low nanomolar IC50 values against multidrug-resistant strains of P. falciparum. The optimization of these compounds has led to derivatives with outstanding oral efficacy in murine malaria models, superior to that of chloroquine and atovaquone.

Anti-Protozoal Activity: Beyond malaria, quinoline derivatives have shown broad-spectrum activity against other protozoan parasites. Several quinoline derivatives incorporating arylnitro and aminochalcone moieties have been evaluated against a panel of trypanosomatid parasites. Compounds 2c , 2d , and 4i displayed submicromolar activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, with EC50 values of 0.68, 0.8, and 0.19 µM, respectively. These compounds also showed considerable activity against Trypanosoma brucei brucei.

Anti-inflammatory and Immunomodulatory Effects

The investigation into the anti-inflammatory and immunomodulatory properties of quinoline and its related structures, such as quinazolinones, has been an active area of research. While direct studies on this compound are limited, the broader class of brominated quinoline derivatives offers insights into their potential in modulating inflammatory responses.

Research on various quinoline derivatives has indicated that the nature and position of substituents on the quinoline ring play a crucial role in their pharmacological activity. For instance, studies on quinoline-based anti-inflammatory agents have shown that they can target key inflammatory mediators and pathways. researchgate.net Some quinoline derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). researchgate.net

In the context of brominated analogs, studies on other heterocyclic systems have shown variable effects. For example, research on benzothiazole-substituted 2-phenyl quinazolinone derivatives revealed that brominated derivatives exhibited lower anti-inflammatory activity compared to their unsubstituted counterparts in one study. mdpi.com Conversely, another study on 3-naphtalene-substituted quinazolinone derivatives identified a 6-bromo-substituted derivative as the most potent anti-inflammatory agent within its series. mdpi.com These conflicting findings highlight the complexity of structure-activity relationships and the specific influence of the bromine atom's position on the heterocyclic core.

Neuroactive Properties and Potential in Neurological Disorders

The neuroactive potential of quinoline derivatives has been explored, with some compounds showing promise for the treatment of neurological disorders. The blood-brain barrier permeability of the quinoline scaffold makes it an attractive starting point for the design of centrally acting agents.

While direct evidence for the neuroactive properties of this compound is scarce, studies on structurally related compounds provide a basis for potential applications. For instance, research on 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) and its derivatives has demonstrated neuroprotective effects in models of Parkinson's disease. nih.govnih.gov Specifically, certain hydroxy-substituted derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown greater neuroprotective efficacy than the parent compound. nih.gov These findings suggest that the 1-methyl substitution, a feature shared with the compound of interest, could be a key determinant for neuroactivity.

The mechanism of neuroprotection by these related compounds is thought to involve the modulation of oxidative stress, a common pathological factor in many neurodegenerative diseases. nih.gov It is plausible that this compound derivatives could exhibit similar antioxidant or neuroprotective properties, although this remains to be experimentally verified. The influence of the bromo- and oxo-substituents on the quinoline core would need to be specifically investigated to determine their contribution to any potential neuroactive effects.

Other Therapeutic Applications (e.g., Enzyme Inhibition beyond Anticancer)

The ability of quinoline derivatives to inhibit various enzymes is a cornerstone of their therapeutic applications. Beyond their use as anticancer agents targeting enzymes involved in cell proliferation, these compounds have shown potential in inhibiting other classes of enzymes relevant to a range of diseases.

For example, various quinoline derivatives have been investigated as inhibitors of enzymes such as phosphodiesterase 4 (PDE4), TNF-α converting enzyme (TACE), and cyclooxygenase (COX), all of which are implicated in inflammatory diseases. researchgate.net The specific substitutions on the quinoline ring are critical in determining the target enzyme and the inhibitory potency. researchgate.net

While the specific enzyme inhibitory profile of this compound has not been extensively characterized in the publicly available literature, the general propensity of the quinoline scaffold to interact with enzyme active sites suggests that this compound and its derivatives could be valuable leads for the discovery of new enzyme inhibitors. Future screening against a panel of enzymes could uncover novel therapeutic applications for this chemical class.

Structure Activity Relationship Sar Studies of 8 Bromo 1 Methyl 1h Quinolin 2 One and Its Analogues

Influence of the 8-Bromo Substituent on Biological Efficacy and Selectivity

The presence and position of a halogen atom on the quinolinone ring can significantly alter a compound's biological profile. The 8-bromo substituent, in particular, has been a focal point of SAR studies due to its profound impact on efficacy and selectivity.

Research has shown that the introduction of a bromine atom at the C-8 position can enhance the anticancer activity of quinoline (B57606) derivatives. For instance, studies on brominated methoxyquinolines and nitrated bromoquinolines have highlighted the importance of bromine substitutions in achieving significant inhibitory effects against various cancer cell lines. nih.gov Specifically, compounds featuring bromine atoms at the C-5 and C-7 positions demonstrated notable inhibition of C6, HeLa, and HT29 cell proliferation, whereas compounds with substitutions at the C-3, C-6, and C-8 positions showed no such activity. nih.gov This underscores the critical role of the substitution pattern in determining biological outcomes.

Furthermore, the combination of a bromo substituent with other functional groups can lead to synergistic effects. For example, the presence of a nitro group at the C-5 position of 6,8-dibromoquinoline (B11842131) resulted in a compound with remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, while its precursor, 6,8-dibromoquinoline, was inactive. nih.gov This highlights how the interplay between different substituents can dramatically enhance the anticancer potency of the quinoline scaffold. In some cases, replacing a bromine atom with an 8-hydroxyquinoline (B1678124) moiety has been shown to increase anticancer activity across various cell lines. mdpi.com

Role of N-Methylation in Modulating Pharmacological Profiles

N-methylation, the addition of a methyl group to a nitrogen atom, is another critical modification that can significantly modulate the pharmacological properties of quinolinone derivatives. This seemingly simple structural change can influence a compound's metabolic stability, cell permeability, and target-binding affinity.

A straightforward method for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines has been developed, facilitating the exploration of N-methylated quinoline derivatives. rsc.org In the context of anticancer agents, N-methylation can impact a compound's ability to inhibit key enzymes involved in cancer progression. For example, in a series of imidazo[1,2-a]thieno[3,2-e]pyrazines, which are structurally related to quinolinones, the nature of the substituent on the nitrogen atom was found to be crucial for inhibitory activity against IKK-β, a kinase involved in inflammatory and immune responses. researchgate.net

Furthermore, in the development of inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in certain cancers, the optimization of quinolinone derivatives involved modifications that included N-methylation. acs.orgnih.gov These modifications were part of a broader strategy to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. acs.orgnih.gov

Systematic Analysis of Substitutions on the Quinolinone Core and Their Impact